

Comparative Guide: (R)- vs. (S)-1,1-Dimethoxy-2-Propanol Reactivity[1]

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Compound of Interest

Compound Name: (2R)-1,1-dimethoxypropan-2-ol

CAS No.: 96503-30-9

Cat. No.: B3069014

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Executive Summary

1,1-Dimethoxy-2-propanol (Lactaldehyde dimethyl acetal) serves as a critical chiral "chiron" in organic synthesis. While the (R)- and (S)-enantiomers share identical physical properties (boiling point, density, solubility) in achiral environments, their reactivity diverges fundamentally in biological systems (enzymatic resolution) and stereoselective synthesis (diastereoselective additions).

- (R)-1,1-Dimethoxy-2-propanol: The preferred substrate for lipase-catalyzed acylation (following Kazlauskas' rule). It is the precursor to D-Lactaldehyde, essential for synthesizing D-amino acids and specific polyketides.
- (S)-1,1-Dimethoxy-2-propanol: Typically obtained via asymmetric reduction (e.g., Baker's Yeast or Ketoreductases) or as the unreacted species in kinetic resolution. It yields L-Lactaldehyde, a building block for natural product total synthesis (e.g., deoxy sugars).

Chemical Profile & Stability

Both enantiomers function as "masked" forms of lactaldehyde (2-hydroxypropanal), which is otherwise unstable due to polymerization.

Property	Data (Racemic/Enantiopure)
CAS Number	(R): 96503-30-9 (S): 96503-29-6
Molecular Formula	
Molecular Weight	120.15 g/mol
Boiling Point	150–152 °C (at 760 mmHg)
Functionality	Secondary Alcohol (C2), Dimethyl Acetal (C1)
Stability (Base)	High (Stable to NaOH, , bases)
Stability (Acid)	Low (Hydrolyzes rapidly to aldehyde < pH 4)

Critical Reactivity Insight: The Acetal Anchor

The dimethoxy acetal group at C1 acts as a steric anchor. In nucleophilic substitutions or enzymatic binding, this group (

) is significantly bulkier than the methyl group (

) at C3. This steric differentiation is the mechanistic basis for the high enantioselectivity observed in kinetic resolutions.

Synthesis & Production Pathways

The access to high optical purity (>99% ee) relies on two distinct biocatalytic strategies.

Pathway A: Kinetic Resolution (Lipase-Catalyzed)

Using *Candida antarctica* Lipase B (CAL-B), the racemic alcohol undergoes enantioselective acylation.

- Mechanism: CAL-B obeys Kazlauskas' Rule. The enzyme's active site favors the enantiomer where the large group () fits the large pocket and the medium group (

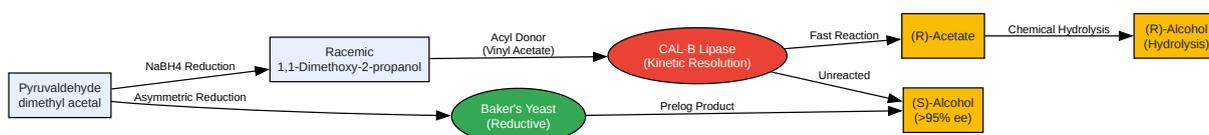
) fits the stereospecificity pocket.

- Outcome:
 - (R)-Enantiomer: Fast reacting
Converts to (R)-Acetate.
 - (S)-Enantiomer: Slow reacting
Remains as (S)-Alcohol.

Pathway B: Asymmetric Reduction (Ketoreductase/Yeast)

Reduction of Pyruvaldehyde dimethyl acetal (1,1-dimethoxy-2-propanone) using *Saccharomyces cerevisiae* (Baker's Yeast) or specific ADHs (Alcohol Dehydrogenases).

- Mechanism: Follows Prelog's Rule, typically delivering the hydride to the Re-face.
- Outcome: Predominantly yields (S)-1,1-Dimethoxy-2-propanol.



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Figure 1: Chemo-enzymatic pathways differentiating (R) and (S) access routes.

Comparative Reactivity & Applications Downstream Stereocontrol

The primary utility of these isomers is the generation of Lactaldehyde in situ. Once the acetal is hydrolyzed, the stereochemistry at C2 directs the facial selectivity of subsequent nucleophilic

attacks (e.g., Felkin-Anh control).

Feature	(R)-Isomer Pathway	(S)-Isomer Pathway
Target Aldehyde	D-Lactaldehyde ((R)-2-hydroxypropanal)	L-Lactaldehyde ((S)-2-hydroxypropanal)
Primary Use	Synthesis of D-Threonine analogs; Anti-bacterial agents.	Synthesis of L-Sugars (e.g., L-fucose analogs); Natural pheromones.
Aldol Reactions	Yields anti-aldol products with (Z)-enolates (Cram chelate control).	Yields syn-aldol products with Boron enolates (non-chelated).

Acetal Hydrolysis Kinetics

Both enantiomers hydrolyze at identical rates. However, the protocol must be strictly controlled to prevent racemization of the resulting alpha-hydroxy aldehyde.

- Condition: 0.1 M HCl or Amberlyst-15 in Acetone/Water.
- Risk: The resulting lactaldehyde can dimerize or racemize via enolization if pH > 4 or temperature > 40°C.

Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution

Validates the "Fast-(R)" reactivity hypothesis.

Reagents:

- Racemic 1,1-dimethoxy-2-propanol (10 mmol)
- Vinyl Acetate (30 mmol, Acyl Donor)
- CAL-B (Novozym 435, 20 mg/mmol)
- Solvent: MTBE or Hexane (Dry)

Workflow:

- Setup: Dissolve racemic alcohol in MTBE. Add Vinyl Acetate.
- Initiation: Add CAL-B beads. Incubate at 30°C with orbital shaking (200 rpm).
- Monitoring: Analyze aliquots via Chiral GC (Cyclodextrin column, e.g., Hydrodex -TBDAc).
 - (R)-Acetate elutes later than (S)-Alcohol on most polar columns.
- Termination: Stop at 50% conversion (approx. 4-6 hours).
- Workup: Filter enzyme. Evaporate solvent.[1]
- Purification: Flash chromatography (Silica gel).
 - Fraction 1: (R)-1,1-dimethoxy-2-propyl acetate (High).
 - Fraction 2: (S)-1,1-dimethoxy-2-propanol (Low).[2]

Protocol B: In Situ Hydrolysis to Lactaldehyde

Applicable to both (R) and (S) forms.

- Dissolve 1,1-dimethoxy-2-propanol (1 equiv) in THF:H₂O (4:1).
- Add Amberlyst-15 (H⁺ form, 10 wt%).
- Stir at Room Temperature for 2 hours.
- Check: TLC should show disappearance of acetal.
- Use: Filter resin and use the solution immediately for the next step (e.g., Grignard addition or Wittig reaction). Do not concentrate to dryness (risk of polymerization).

References

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Sources

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